Cas no 831206-02-1 (3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one)

3-(E)-2-(4-Ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one is a quinoxaline derivative with potential applications in organic synthesis and materials science. Its structure features a conjugated ethenyl bridge linked to a 4-ethoxyphenyl group, enhancing electronic delocalization and photophysical properties. The compound's rigid quinoxalinone core contributes to stability, while the ethoxy substituent may influence solubility and reactivity. This molecule is of interest for its potential use in optoelectronic materials, fluorescent probes, or as an intermediate in pharmaceutical synthesis. Its well-defined stereochemistry (E-configuration) ensures consistency in reactivity and performance. The methyl group at the N1 position further modulates electronic and steric properties, making it a versatile building block for advanced chemical applications.
3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one structure
831206-02-1 structure
Product name:3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one
CAS No:831206-02-1
MF:C19H18N2O2
MW:306.358424663544
CID:6170900
PubChem ID:5741213

3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one
    • Z57805312
    • 3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinoxalin-2-one
    • CCG-350491
    • 831206-02-1
    • F1656-0015
    • (E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one
    • 3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one
    • AKOS001153267
    • Inchi: 1S/C19H18N2O2/c1-3-23-15-11-8-14(9-12-15)10-13-17-19(22)21(2)18-7-5-4-6-16(18)20-17/h4-13H,3H2,1-2H3/b13-10+
    • InChI Key: YDBIMBPDBREXDE-JLHYYAGUSA-N
    • SMILES: O=C1C(/C=C/C2C=CC(=CC=2)OCC)=NC2C=CC=CC=2N1C

Computed Properties

  • Exact Mass: 306.136827821g/mol
  • Monoisotopic Mass: 306.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 41.9Ų

3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1656-0015-1mg
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one
831206-02-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1656-0015-5μmol
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one
831206-02-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1656-0015-4mg
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one
831206-02-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1656-0015-5mg
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one
831206-02-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1656-0015-2mg
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one
831206-02-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1656-0015-3mg
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one
831206-02-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1656-0015-2μmol
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one
831206-02-1 90%+
2μl
$57.0 2023-05-17

Additional information on 3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one

Recent Advances in the Study of 3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one (CAS: 831206-02-1)

The compound 3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one (CAS: 831206-02-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a modulator of key biological pathways, particularly in the context of inflammation and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one exhibits potent inhibitory effects on NF-κB signaling, a pathway central to inflammatory responses and tumorigenesis. The study utilized in vitro and in vivo models to validate these effects, suggesting its potential as an anti-inflammatory and anti-cancer agent.

In addition to its biological activity, advancements in the synthetic methodology of this compound have been reported. A recent publication in Organic Letters (2024) described an optimized synthetic route that improves yield and scalability, addressing previous challenges in large-scale production. This development is particularly significant for pharmaceutical applications, where consistent and cost-effective synthesis is critical.

Further investigations into the pharmacokinetic properties of 3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one have also been conducted. A preclinical study in the European Journal of Pharmaceutical Sciences (2024) reported favorable absorption and distribution profiles, along with moderate metabolic stability. These findings underscore the compound's potential as a viable drug candidate, though additional studies are needed to assess its safety and efficacy in clinical settings.

In conclusion, the latest research on 3-(E)-2-(4-ethoxyphenyl)ethenyl-1-methyl-1,2-dihydroquinoxalin-2-one (CAS: 831206-02-1) highlights its promising therapeutic potential and advances in its synthesis and characterization. Future studies should focus on further elucidating its mechanism of action and exploring its applications in disease models. This compound represents a compelling area of research with implications for drug development in oncology and inflammatory diseases.

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